2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane
Overview
Description
2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane is a synthetic organic compound with the molecular formula C13H7F6NO and a molecular weight of 307.19 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a quinoline ring, which is further connected to an oxirane (epoxide) ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane typically involves the reaction of 2,8-bis(trifluoromethyl)quinoline with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions and the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of diols and other oxygenated derivatives.
Reduction: Formation of alcohols and other reduced products.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
- 4-Amino-2,8-bis(trifluoromethyl)quinoline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
- 2,8-Bis(trifluoromethyl)-quinolin-4-yl-pyridin-2-yl-methanone
- 2,8-Bis(trifluoromethyl)-quinolin-4-yl-pyridin-2-yl-methanol
Comparison: 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and biological activity compared to other similar compounds. The trifluoromethyl groups enhance its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO/c14-12(15,16)8-3-1-2-6-7(9-5-21-9)4-10(13(17,18)19)20-11(6)8/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNRGGNAVKYDQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482618 | |
Record name | 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57120-54-4 | |
Record name | 2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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